



Application Notes for BMS-195614 in Inflammation and Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | BMS-195614 | |
| Cat. No.: | B1667229 | Get Quote |

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR α), a nuclear receptor that plays a crucial role in regulating gene transcription.[1] In the fields of inflammation and immunology, **BMS-195614** serves as a valuable chemical probe to investigate the roles of RAR α signaling in various cellular processes, including immune cell differentiation, cytokine production, and inflammatory responses. Its ability to selectively block RAR α allows researchers to dissect the specific contributions of this receptor subtype in complex biological systems.

Mechanism of Action

BMS-195614 functions as a neutral, selective antagonist for RARα with a high binding affinity. [1] It competitively inhibits the binding of retinoic acid (RA) to RARα, thereby preventing the recruitment of coactivators to the receptor-ligand complex.[1][2] This blockade of coactivator recruitment leads to the inhibition of target gene transcription. Notably, **BMS-195614** has been shown to inhibit the transactivation of key inflammatory transcription factors such as NF-κB and AP-1.[3][4] It also downregulates the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-195614** based on available literature.



Table 1: Physicochemical and Pharmacological Properties

| Property | Value | Source |
|--------------------------------|--|-----------|
| Chemical Name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid | [1][2] |
| Alternative Names | BMS 614 | [3][2] |
| Molecular Formula | C29H24N2O3 | [1][2] |
| Molecular Weight | 448.51 g/mol | [2] |
| CAS Number | 182135-66-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 25 mM in DMSO | |
| Storage | Store at -20°C | [1][2] |
| Binding Affinity (Ki) for RARα | 2.5 nM | [3][1][2] |

Table 2: Summary of In Vitro and In Vivo Effects



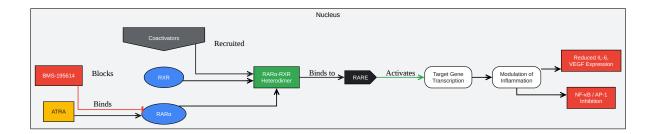
| Experimental System | Concentration/Dos | Observed Effect | Source |
|---------------------------------------|-----------------------|--|--------|
| In Vitro | | | |
| LPS-activated BV-2 microglial cells | 6 μΜ | Reverses the anti- inflammatory effect of Vitamin A and Retinoic Acid on IL-6 release. | [3] |
| MC3T3E1 osteoblast- like cells | 1 μΜ | Inhibits Retinoic Acid- induced cell migration. | [3] |
| A2E-stimulated RPE cells | 10-20 μΜ | Reduces blue light- induced phototoxicity and modulates inflammation and angiogenesis. | [3] |
| A2E-stimulated RPE cells | Not specified | Reduces AP-1 transactivation and mRNA expression of IL-6 and VEGF. | [4] |
| LPS-activated SIM-A9 microglial cells | 10 μΜ | Partially blocks the inhibition of nitric oxide (NO) production by an RARα agonist. | [5] |
| In Vivo | | | |
| CD1 Mice (oral gavage) | 2-10 mg/kg for 7 days | Minimal or no inhibition of overall spermatogenesis. Displayed poor oral bioavailability. | [3][6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of **BMS-195614** in Inhibiting Inflammation



BMS-195614 exerts its anti-inflammatory effects primarily by antagonizing the RARα signaling pathway. In the presence of its natural ligand, all-trans retinoic acid (ATRA), RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. **BMS-195614** competes with ATRA for binding to RARα, preventing the conformational change required for coactivator recruitment and thereby inhibiting gene expression. This leads to the downstream inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1, and a reduction in the expression of inflammatory mediators.



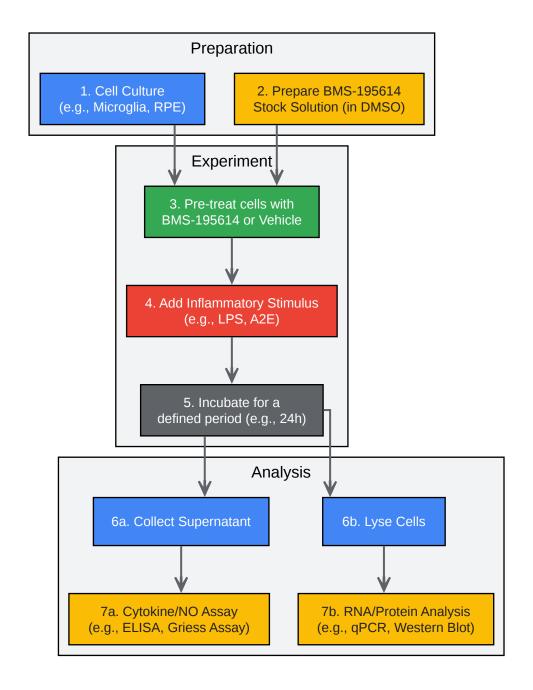
Click to download full resolution via product page

Caption: Signaling pathway of BMS-195614.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of **BMS-195614** on inflammation in a cell-based assay.





Click to download full resolution via product page

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Microglia

Methodological & Application





This protocol is adapted from studies investigating the anti-inflammatory effects of retinoid receptor modulators on microglial cells.[5]

- Cell Line: SIM-A9 immortalized mouse microglial cells.
- Materials:
 - SIM-A9 cells
 - DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
 - BMS-195614 (stock solution in DMSO)
 - Lipopolysaccharide (LPS) from E. coli
 - Griess Reagent System
 - 96-well cell culture plates
- Procedure:
 - \circ Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
 - Pre-treatment: The following day, remove the medium and pre-treat the cells with fresh medium containing BMS-195614 at the desired concentration (e.g., 10 μM) for 30 minutes. Include a vehicle control (DMSO) group.
 - Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
 - Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
 - NO Measurement:
 - After incubation, collect 50 μL of the cell culture supernatant from each well.



- Add 50 μL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 μL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Compare the NO levels in the BMS-195614 treated groups to the LPSonly and vehicle control groups.

Protocol 2: Transactivation Competition Assay

This protocol is a general method based on descriptions of characterizing RARa antagonists.[6]

- Cell Line: HeLa cells (or other suitable cell line).
- Materials:
 - HeLa cells
 - Expression vectors for RARα and RXR
 - Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., Luciferase or Chloramphenicol Acetyltransferase - CAT)
 - Transfection reagent
 - All-trans retinoic acid (ATRA)
 - BMS-195614
 - Luciferase or CAT assay system
- Procedure:
 - Transfection: Co-transfect HeLa cells in a multi-well plate with the RARα and RXR
 expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.



- Treatment: After 24 hours, replace the medium with fresh medium containing a submaximal concentration of ATRA (to induce reporter gene expression) and varying concentrations of BMS-195614. Include controls for vehicle, ATRA alone, and BMS-195614 alone.
- Incubation: Incubate the cells for another 24 hours.
- Reporter Gene Assay:
 - Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system (Luciferase or CAT).
 - Measure the reporter gene activity using a luminometer or by performing a CAT ELISA.
- Data Analysis: Normalize the reporter activity to total protein concentration. Plot the reporter activity against the concentration of BMS-195614 to determine the IC₅₀ value for the inhibition of ATRA-induced transactivation.

Protocol 3: Analysis of Cytokine mRNA Expression by qPCR

This protocol describes how to measure changes in the expression of inflammatory genes like IL-6 and VEGF.[3][4]

- Cell Line: Any relevant cell type, such as Retinal Pigment Epithelial (RPE) cells.
- Materials:
 - RPE cells
 - o BMS-195614
 - Inflammatory stimulus (e.g., A2E)
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix



Primers for target genes (e.g., IL-6, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

- Cell Treatment: Culture and treat the cells with BMS-195614 and the inflammatory stimulus as described in Protocol 1 (steps 1-4), using appropriate incubation times for gene expression changes (typically 4-24 hours).
- RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up qPCR reactions using a suitable master mix, cDNA template, and primers for the target and housekeeping genes.
 - Run the qPCR reaction on a real-time PCR instrument.
- \circ Data Analysis: Calculate the relative gene expression using the $\Delta\Delta$ Ct method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in the treated groups to the control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for BMS-195614 in Inflammation and Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667229#bms-195614-in-studies-of-inflammation-and-immunology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com